Iso-propylamine-d9 dcl

CAS No.:

Cat. No.: VC18524074

Molecular Formula: C3H10ClN

Molecular Weight: 105.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H10ClN |

|---|---|

| Molecular Weight | 105.63 g/mol |

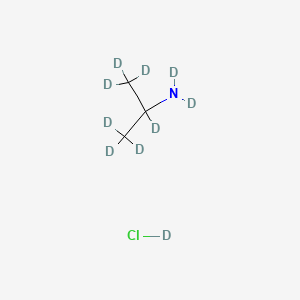

| IUPAC Name | (2H)chlorane;N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine |

| Standard InChI | InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3,3D;/hD3 |

| Standard InChI Key | ISYORFGKSZLPNW-JYRZJXIGSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N([2H])[2H].[2H]Cl |

| Canonical SMILES | CC(C)N.Cl |

Introduction

Chemical Identity and Structural Properties

Iso-Propylamine-d9 DCl belongs to the class of stable isotopically labeled compounds. Its IUPAC name, (2H)chlorane; N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine, reflects the substitution of nine hydrogen atoms with deuterium at specific positions: three on each methyl group, two on the central carbon, and one on the amine group. The molecular structure is represented by the canonical SMILES CC(C)N.Cl and the isomeric SMILES [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N([2H])[2H].[2H]Cl.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C3ClD10N | |

| Molecular Weight | 105.63 g/mol | |

| Exact Mass | 105.1129 | |

| Purity | ≥98 atom % D, ≥98% chemical | |

| Storage Conditions | Ambient, hygroscopic |

Deuterium incorporation significantly alters physical properties compared to its non-deuterated counterpart, isopropylamine hydrochloride (CAS 15572-56-2). For instance, the molecular weight increases from 95.57 g/mol to 105.63 g/mol, and deuterium’s higher mass reduces vibrational frequencies, which is critical in spectroscopic applications .

Synthesis and Isotopic Labeling

The synthesis of Iso-Propylamine-d9 DCl involves hydrogen-deuterium exchange reactions or the use of deuterated precursors to ensure precise isotopic labeling. A common method includes reacting isopropylamine with deuterated hydrochloric acid (DCl) under controlled conditions, followed by purification via recrystallization or chromatography . Source specifies a minimum isotopic purity of 98 atom % D, ensuring minimal proton contamination for sensitive applications like NMR.

Key Challenges in Synthesis:

-

Isotopic Purity: Residual protons can interfere with tracing accuracy, necessitating rigorous purification .

-

Scalability: Deuterated reagents are costly, limiting large-scale production.

Applications in Scientific Research

NMR Spectroscopy

Deuterium’s nuclear spin (I=1) and quadrupolar moment make Iso-Propylamine-d9 DCl invaluable in 2H-NMR studies. Unlike protons, deuterium signals are less prone to splitting, simplifying spectral interpretation. This property is exploited in analyzing molecular dynamics in solutions and solid-state matrices .

Pharmacokinetic and Metabolic Studies

The kinetic isotope effect (KIE) slows metabolic degradation of deuterated compounds, allowing researchers to track drug distribution and metabolism over extended periods. For example, deuterated amines are used to study hepatic clearance rates and enzyme interactions.

Analytical Chemistry

As an internal standard in mass spectrometry, Iso-Propylamine-d9 DCl improves quantification accuracy by compensating for ionization variability. Its distinct mass-to-charge ratio (m/z) prevents overlap with non-deuterated analytes .

Comparative Analysis with Non-Deuterated Isopropylamine HCl

Table 2: Property Comparison

| Property | Iso-Propylamine-d9 DCl | Isopropylamine HCl (CAS 15572-56-2) |

|---|---|---|

| Molecular Weight | 105.63 g/mol | 95.57 g/mol |

| NMR Utility | Enhanced signal resolution | Limited by proton splitting |

| Metabolic Stability | Higher (due to KIE) | Lower |

| Cost | High | Low |

Non-deuterated isopropylamine HCl serves as a precursor in organic synthesis but lacks the tracing capabilities of its deuterated analog .

Future Directions and Research Gaps

While Iso-Propylamine-d9 DCl is well-established in tracer studies, emerging applications in quantum computing (as a qubit matrix) and materials science (for deuterated polymers) warrant exploration. Challenges include reducing synthesis costs and improving isotopic yield for industrial-scale use.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume